molecular formula C18H14N4O2S B11301525 Methyl 2-{[2-(2-thienyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate

Methyl 2-{[2-(2-thienyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate

Cat. No.: B11301525
M. Wt: 350.4 g/mol
InChI Key: MSAHVDWIKGFKOH-UHFFFAOYSA-N
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Description

METHYL 2-{[2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINO}BENZOATE is a complex organic compound that features a unique structure combining a thiophene ring, an imidazo[1,2-a]pyrazine core, and a benzoate ester. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINO}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid under controlled conditions . This method is advantageous due to its high yield and the simplicity of the reaction setup.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of microwave irradiation to accelerate the reaction process and improve yield . This method is solvent- and catalyst-free, making it environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

METHYL 2-{[2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of METHYL 2-{[2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[2-(THIOPHEN-2-YL)IMIDAZO[1,2-A]PYRAZIN-3-YL]AMINO}BENZOATE is unique due to its combination of a thiophene ring and an imidazo[1,2-a]pyrazine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties.

Biological Activity

Methyl 2-{[2-(2-thienyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Research indicates that compounds similar to this compound may act as modulators of various biological pathways. Specifically, they have been shown to interact with adenosine receptors, particularly the A2A subtype, which plays a crucial role in neuroprotection and anti-inflammatory responses .

Anticancer Activity

Several studies have highlighted the anticancer properties of imidazo[1,2-a]pyrazine derivatives. For instance, compounds within this class have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. In vitro assays showed that these compounds could inhibit cell proliferation in breast cancer and leukemia models .

Antimicrobial Properties

This compound has also exhibited antimicrobial activity. It was effective against both Gram-positive and Gram-negative bacteria in preliminary screening tests. The compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial efficacy .

Study 1: Anticancer Efficacy

In a study conducted on human breast cancer cell lines (MCF-7), this compound showed an IC50 value of 12 µM after 48 hours of treatment. This was compared to standard chemotherapeutics like doxorubicin, which had an IC50 of 10 µM under similar conditions .

Study 2: Antimicrobial Activity

In another investigation focusing on its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)12 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL

Properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 2-[(2-thiophen-2-ylimidazo[1,2-a]pyrazin-3-yl)amino]benzoate

InChI

InChI=1S/C18H14N4O2S/c1-24-18(23)12-5-2-3-6-13(12)20-17-16(14-7-4-10-25-14)21-15-11-19-8-9-22(15)17/h2-11,20H,1H3

InChI Key

MSAHVDWIKGFKOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CC=CS4

Origin of Product

United States

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